N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways to exert their therapeutic effects .
Result of Action
Thiophene-based compounds are known to exert a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity and potential antitumor efficacy.
N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)7-4-6-17-11(7)13-10(15)8-3-2-5-16-8/h2-6H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQLKRCRJHAFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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